molecular formula C17H22N4O3S2 B2803180 2-(azepan-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide CAS No. 845264-43-9

2-(azepan-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2803180
CAS No.: 845264-43-9
M. Wt: 394.51
InChI Key: UYHNWMYDZLTADC-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a sulfonamide-containing acetamide derivative featuring a seven-membered azepane ring and a thiazole-sulfamoylphenyl pharmacophore.

Properties

IUPAC Name

2-(azepan-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c22-16(13-21-10-3-1-2-4-11-21)19-14-5-7-15(8-6-14)26(23,24)20-17-18-9-12-25-17/h5-9,12H,1-4,10-11,13H2,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHNWMYDZLTADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiazole ring: This step may involve the reaction of a thioamide with a halogenated compound to form the thiazole ring.

    Sulfonamide formation: The sulfonamide group can be introduced by reacting an amine with a sulfonyl chloride.

    Final coupling: The azepane, thiazole, and sulfonamide intermediates are then coupled together under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole or sulfonamide moieties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Azepane vs. Piperazine/Pyrrole : Azepane’s larger ring may improve membrane permeability compared to piperazine derivatives (e.g., ’s compounds 13–18) but could reduce binding affinity due to conformational flexibility .
  • Thiazole Modifications : Electron-withdrawing groups (e.g., nitro in ’s 9f) enhance antimicrobial activity but may reduce solubility, whereas methyltriazolyl (2b) or benzimidazole (5c) groups optimize enzyme inhibition .

Antimicrobial Activity

  • Nitrophenylpyrrole Derivatives () : Compounds 9e (melting point 155–157°C) and 9f (170–172°C) show potent antimicrobial effects, attributed to nitro groups enhancing electrophilic interactions with bacterial enzymes .
  • Target Compound : Lack of nitro groups may reduce antimicrobial efficacy compared to 9e/9f but improve safety profiles.

Anticancer Activity

  • Compound 2b () : Exhibits IC₅₀ values <10 µM against cancer cells via MMP-9 inhibition, driven by the methyltriazolyl group’s hydrogen-bonding capacity .

Anti-Inflammatory Activity

  • Piperazine-Thiazole Derivatives () : Compound 13 (melting point 289–290°C) inhibits MMPs with IC₅₀ of 0.8 µM, outperforming smaller heterocycles due to methoxyphenyl interactions .

Research Findings and Clinical Potential

  • Target Compound’s Advantages : The azepane-thiazole-sulfamoyl combination offers a balance of metabolic stability and target engagement, positioning it as a versatile scaffold for multiple indications.
  • Limitations : Absence of electron-withdrawing groups may limit antimicrobial potency, necessitating further derivatization for optimized activity.

Biological Activity

2-(azepan-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₈N₄O₃S₂
  • Molecular Weight : 314.43 g/mol
  • CAS Number : Not specified in the available data.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including protein tyrosine phosphatases (PTPases). PTPases are critical in various signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer and diabetes .

Anticonvulsant Activity

Research indicates that compounds similar to this compound have shown anticonvulsant properties. In a study evaluating derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, several compounds were synthesized and tested for their ability to prevent seizures in animal models. The results demonstrated significant activity against maximal electroshock (MES) seizures, particularly for compounds with specific structural features .

Table 1: Summary of Anticonvulsant Activity in Animal Models

CompoundDose (mg/kg)MES ProtectionNotes
Compound A100YesEffective at 0.5 h
Compound B300YesEffective at both time points
Compound C100NoInactive
Compound D300YesDelayed onset

Inhibition of Protein Tyrosine Phosphatases

The compound is also noted for its potential as an inhibitor of PTPases, which could be beneficial in treating conditions associated with insulin resistance and metabolic disorders. By inhibiting these enzymes, the compound may enhance insulin signaling pathways, thus providing therapeutic effects against diabetes and related conditions .

Case Studies

  • Anticonvulsant Screening : A study conducted on a series of analogs demonstrated that specific modifications to the azepan structure significantly enhanced anticonvulsant efficacy. The most potent derivatives exhibited protective effects against seizures in both MES and pentylenetetrazole models .
  • PTPase Inhibition : Another investigation focused on the role of thiazole-containing compounds in inhibiting PTPase activity. The findings suggested that structural components like the thiazole moiety contribute to the overall inhibitory action on PTPases, highlighting the importance of molecular design in developing effective therapeutics .

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